2,3',5'-Trichlorobenzophenone
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Overview
Description
2,3’,5’-Trichlorobenzophenone is an organic compound with the molecular formula C13H7Cl3O. It is a derivative of benzophenone, where three chlorine atoms are substituted at the 2, 3’, and 5’ positions of the benzene rings. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5’-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,5-dichlorobenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of 2,3’,5’-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3’,5’-Trichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of trichlorobenzoic acids or trichlorobenzoquinones.
Reduction: Formation of trichlorobenzyl alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,3’,5’-Trichlorobenzophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3’,5’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, influencing various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzophenone
- 2,6-Dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
Uniqueness
2,3’,5’-Trichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2, 3’, and 5’ positions affects its reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHVJRIBUSTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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